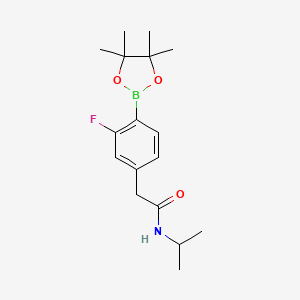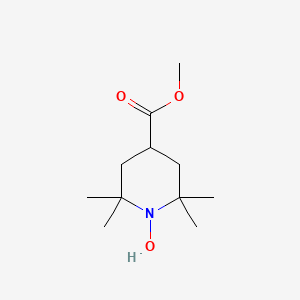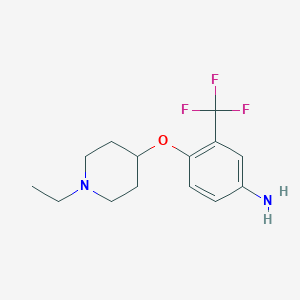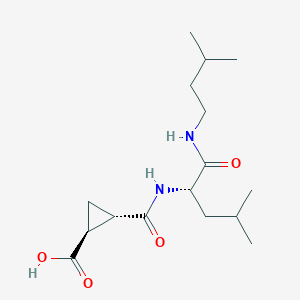
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride is a nitrogen heterocyclic compound. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation. This compound is significant in various scientific fields due to its unique chemical structure and properties.
準備方法
The synthesis of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures. Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions with Rose Bengal as a catalyst .
化学反応の分析
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form various derivatives, such as 6-phosphorylated phenanthridines.
科学的研究の応用
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phenanthridine derivatives, which are important in the development of new materials and catalysts.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing DNA-binding drugs.
Industry: The compound is used in the production of fluorescent dyes and other materials with specific optical properties.
作用機序
The mechanism of action of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase I and II. This inhibition can lead to the prevention of DNA replication and transcription, making the compound a potential anticancer agent .
類似化合物との比較
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be compared with other phenanthridine derivatives such as:
Ethidium bromide: Another DNA-binding dye used in molecular biology.
Propidium iodide: Used in flow cytometry to stain dead cells.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
These compounds share similar DNA-binding properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound.
特性
分子式 |
C18H19ClN2O2 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-2-oxopropyl]-5H-phenanthridin-6-one;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c1-20(2)11-13(21)9-12-7-8-17-16(10-12)14-5-3-4-6-15(14)18(22)19-17;/h3-8,10H,9,11H2,1-2H3,(H,19,22);1H |
InChIキー |
NYUPLCPAYVMTFH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


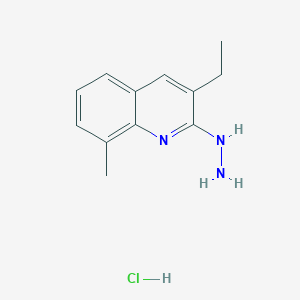
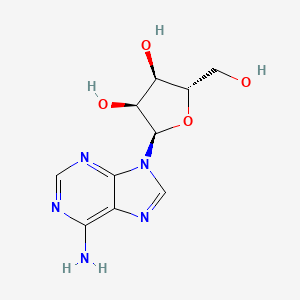
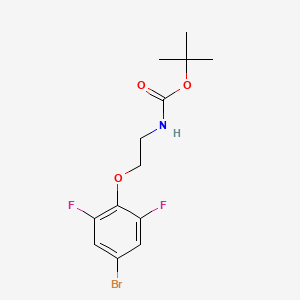
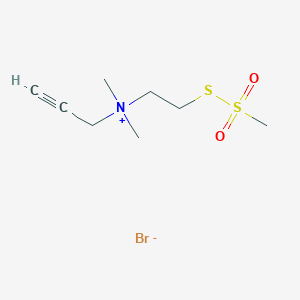
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
